

# An In-depth Technical Guide on the Toxicological Profile of Quizalofop-ethyl-d3

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## Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B1413714

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A Note on Deuterated Isotopologues: **Quizalofop-ethyl-d3** is a deuterated isotopologue of Quizalofop-ethyl, primarily used as an internal standard in analytical testing. The toxicological properties of deuterated compounds are widely considered to be equivalent to their non-deuterated counterparts. Therefore, this guide provides the comprehensive toxicological profile of Quizalofop-ethyl, which is applicable to **Quizalofop-ethyl-d3**. Regulatory bodies have established that the toxicological data for Quizalofop-ethyl can be used for the hazard characterization and risk assessment of its active isomer, Quizalofop-p-ethyl, further supporting the use of this data as a proxy.<sup>[1]</sup>

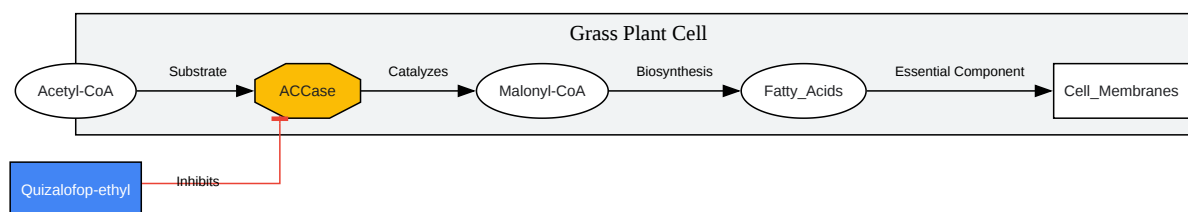
## Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.<sup>[2][3]</sup> It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).<sup>[1][4][5]</sup> This document provides a detailed overview of its toxicological profile, including acute, sub-chronic, and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive/developmental effects. The primary target organ for toxicity in repeated-dose studies is the liver.<sup>[6][7]</sup> Quizalofop-ethyl is not considered to be genotoxic or carcinogenic in humans under normal exposure conditions.<sup>[1][8]</sup>

## Mechanism of Action

The herbicidal activity of Quizalofop-ethyl stems from its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.<sup>[1][4][5]</sup> ACCase is a critical

enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[4][5] Inhibition of this enzyme disrupts these vital processes, leading to cessation of growth and eventual death of the weed.[5][9] In mammals, Quizalofop-ethyl is rapidly metabolized to its active acid form, Quizalofop-acid.[7][10]

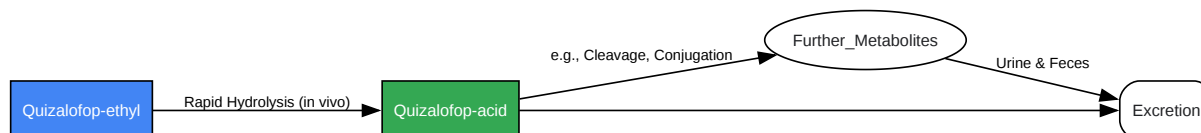


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Caption: Mechanism of action of Quizalofop-ethyl in grass weeds.

## Metabolism and Pharmacokinetics

Following oral administration in rats, Quizalofop-ethyl is rapidly and extensively absorbed and metabolized.[1][10][11] The primary metabolic step is the hydrolysis of the ethyl ester to form its main metabolite, quizalofop-acid.[7][10] This conversion happens quickly, and the parent compound, Quizalofop-ethyl, is often undetectable in blood and tissues.[10][11][12] Further metabolism can occur through cleavage of the quinoxaline-phenyl ether bond and conjugation with glucuronic acid.[1] The majority of the administered dose is excreted in the urine and feces within a few days.[2][6] Studies have shown that the (+)-enantiomer of quizalofop-acid is preferentially absorbed and enriched in tissues compared to the (-)-enantiomer.[1][13]



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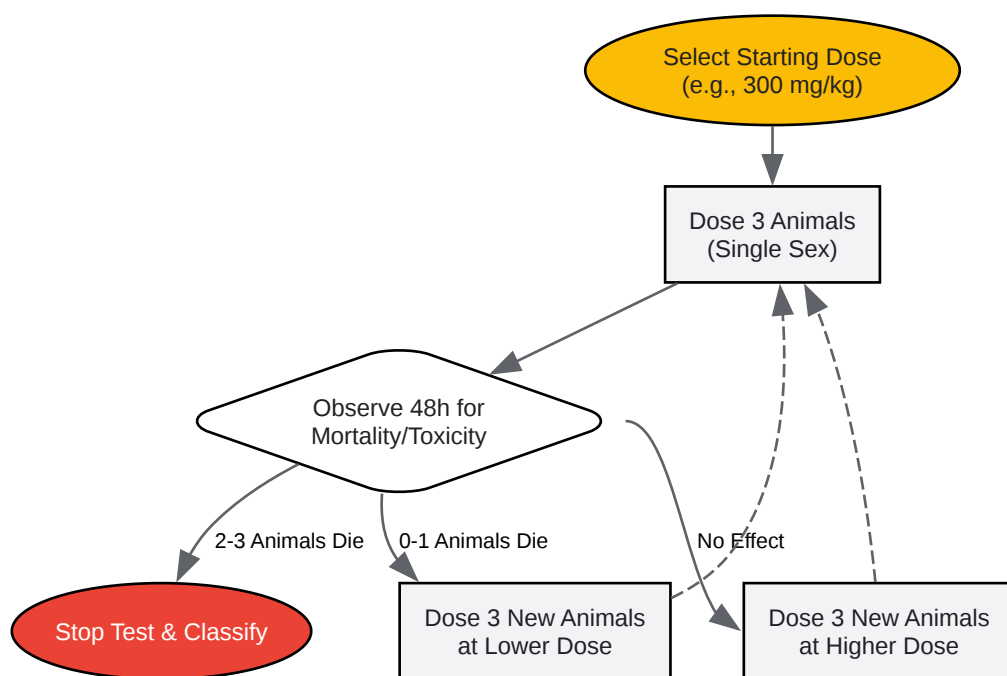
Caption: Simplified metabolic pathway of Quizalofop-ethyl.

## Acute Toxicity

Quizalofop-ethyl exhibits low to slight acute toxicity via oral, dermal, and inhalation routes of exposure.[\[1\]](#)[\[6\]](#)[\[14\]](#)

Study	Species	Route	Value (mg/kg or mg/L)	Toxicity Category	Reference
Acute Oral LD50	Rat (male)	Oral	1670	III	<a href="#">[14]</a>
Acute Oral LD50	Rat (female)	Oral	1480	III	<a href="#">[14]</a>
Acute Dermal LD50	Rabbit	Dermal	> 5000	IV	<a href="#">[14]</a>
Acute Inhalation LC50	Rat	Inhalation	4.8 - 5.8 mg/L	III	<a href="#">[14]</a>
Primary Eye Irritation	Rabbit	Ocular	Mild Irritant	III	<a href="#">[14]</a>
Primary Dermal Irritation	Rabbit	Dermal	Not an Irritant	IV	<a href="#">[14]</a>
Dermal Sensitization	Guinea Pig	Dermal	Not a Sensitizer	N/A	<a href="#">[14]</a>

Experimental Protocol: Acute Oral Toxicity (OECD TG 423) A stepwise procedure is used with 3 animals of a single sex (typically female) per step.[\[15\]](#) Dosing is based on a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[\[16\]](#) Animals are fasted overnight before administration of a single dose by gavage.[\[8\]](#)[\[15\]](#) Observations for mortality and clinical signs of toxicity are made for at least 14 days.[\[16\]](#) The classification of the substance is determined by the dose level at which mortality or clear signs of toxicity are observed.[\[15\]](#)



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Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

## Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver as the primary target organ.[6][7]

Effects observed include increased liver weight and histopathological changes such as hepatocellular hypertrophy.[6][8][17] In an 18-month study in mice, other effects noted at high doses included increased adrenal and thyroid weights.[1]

Study Duration	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
90-Day	Rat	2	6.4	Liver lesions, increased liver weight	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[17]</a>
90-Day	Mouse	< 15	-	-	<a href="#">[14]</a>
6-Month	Dog	2.5	-	-	<a href="#">[14]</a>
1-Year	Dog	10	-	No observed effects at highest dose tested	<a href="#">[2]</a> <a href="#">[14]</a> <a href="#">[17]</a>
18-Month	Mouse	12	48	Systemic effects, increased liver tumors at MTD	<a href="#">[14]</a>
2-Year	Rat	0.9	3.7	Systemic effects	<a href="#">[8]</a> <a href="#">[14]</a>

**Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)** The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. During the study, animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the 90-day period, animals are euthanized, and hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and selected organs are weighed and examined histopathologically.

## Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted. The results consistently indicate that Quizalofop-ethyl is not genotoxic.[\[1\]](#)[\[18\]](#)

Assay Type	System	Result	Reference
Bacterial Reverse Mutation	S. typhimurium	Negative	[1]
Mammalian Gene Mutation	Mouse Lymphoma	Negative	[1]
Chromosome Aberration	in vitro	Negative	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	Negative	[1]
In vivo Micronucleus	Mouse	Negative	[1]

## Carcinogenicity

Long-term carcinogenicity studies in rats and mice have been conducted. In a 24-month study in rats, a slight, non-statistically significant increase in hepatocellular carcinomas was observed in high-dose females, which was not considered treatment-related.[1] In an 18-month mouse study, an increase in benign and malignant liver tumors occurred at the highest dose, which exceeded the maximum tolerated dose (MTD).[14] Overall, Quizalofop-ethyl is not classifiable as to its carcinogenicity to humans.[7]

## Reproductive and Developmental Toxicity

Quizalofop-ethyl does not show evidence of being a primary reproductive or developmental toxicant.[8]

- **Reproductive Toxicity:** In a two-generation rat study, parental effects like decreased body weight were seen at the same dose level that caused some postnatal effects (decreased pup weights and survival).[19] There were no effects on reproductive function.[2]
- **Developmental Toxicity:** In developmental studies in rats and rabbits, maternal toxicity (e.g., decreased body weight gain) was observed at high doses, but no treatment-related developmental effects were seen in the fetuses up to the highest doses tested.[6][19][20]

There is no evidence of increased susceptibility of fetuses or offspring following in utero or postnatal exposure.[6][19]

## Neurotoxicity and Immunotoxicity

Available data indicate that Quizalofop-ethyl is not neurotoxic.[6][7] No treatment-related effects on brain weight or histopathology of the nervous system have been observed in toxicity studies.[7] Additionally, studies have shown no evidence of immunotoxicity.[6][19]

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